Benzo[c]cinnoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[c]cinnoline-4-carboxylic acid is an organic compound with the molecular formula C13H8N2O2 It is a derivative of benzo[c]cinnoline, a tricyclic aromatic heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzo[c]cinnoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2,2’-diaminobiphenyl with suitable reagents to form the benzo[c]cinnoline core, followed by carboxylation to introduce the carboxylic acid group . Another method involves the diazotization of 2-aryl/alkyl ethynyl aniline followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[c]cinnoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the aromatic ring or the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
Benzo[c]cinnoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of benzo[c]cinnoline-4-carboxylic acid and its derivatives involves interactions with various molecular targets. These interactions can affect different biological pathways, leading to the observed biological activities. For example, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: Quinoline is a similar heterocyclic compound with a broad spectrum of bioactivity.
Cinnoline: Cinnoline is another related compound with similar structural features and chemical properties.
Uniqueness
Benzo[c]cinnoline-4-carboxylic acid is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H8N2O2 |
---|---|
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
benzo[c]cinnoline-4-carboxylic acid |
InChI |
InChI=1S/C13H8N2O2/c16-13(17)10-6-3-5-9-8-4-1-2-7-11(8)14-15-12(9)10/h1-7H,(H,16,17) |
InChI-Schlüssel |
KWWWGZFKKXCYLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C(=CC=C3)C(=O)O)N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.